tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate molecular weight and exact mass
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate molecular weight and exact mass
An In-depth Technical Guide to tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug development. The document details its core physicochemical properties, with a specific focus on its molecular weight and exact mass, which are fundamental for analytical characterization and stoichiometric calculations. Furthermore, this guide elucidates the molecule's structural significance, outlines a standard experimental protocol for its synthetic manipulation, and contextualizes its application within complex molecule synthesis. This paper is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Part 1: Core Physicochemical and Structural Properties
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a substituted N-Boc protected pyrrolidine. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic placement of a methoxymethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a versatile and valuable intermediate for the synthesis of more complex molecular architectures.[1]
The Boc group provides robust protection for the secondary amine, which allows for selective chemical transformations to be performed on other parts of the molecule.[1] This protecting group is favored for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2]
Key Data and Identifiers
The precise characterization of a synthetic building block is paramount for its effective use. The molecular weight represents the weighted average of the masses of its constituent isotopes, crucial for gravimetric measurements. The exact mass (or monoisotopic mass) is the calculated mass using the most abundant isotope of each element, which is the value observed in high-resolution mass spectrometry (HRMS) for unambiguous identification.
| Property | Value | Source |
| Chemical Name | tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | Appchem[3] |
| CAS Number | 146257-05-8 | Appchem[3] |
| Molecular Formula | C₁₁H₂₁NO₃ | Appchem, PubChem[3][4] |
| Molecular Weight | 215.29 g/mol | Sigma-Aldrich |
| Exact Mass | 215.15215 Da | PubChem[4] |
Structural Significance Diagram
The following diagram illustrates the key functional components of the molecule and their contribution to its role as a synthetic intermediate.
Caption: Key components of the title compound that enable its function.
Part 2: Application in Synthetic Chemistry
The primary utility of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate lies in its role as an intermediate for constructing more elaborate molecules, particularly in the development of novel therapeutics. Its structure is designed for sequential, controlled reactions. For instance, after utilizing the pyrrolidine scaffold in a coupling reaction, the Boc group can be removed to reveal a secondary amine, which can then undergo further functionalization such as reductive amination, acylation, or arylation.
This stepwise approach is fundamental in building libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The pyrrolidine moiety itself is often incorporated to increase the three-dimensionality and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[2]
Part 3: Experimental Protocol: Boc Group Deprotection
To illustrate the practical application of this building block, this section provides a detailed, self-validating protocol for the deprotection of the nitrogen atom. This is a common subsequent step in a synthetic sequence involving this intermediate. The choice of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard and highly efficient method for Boc removal.[2]
Objective: To cleave the tert-butyloxycarbonyl (Boc) protecting group to yield 3-(methoxymethyl)pyrrolidine.
Materials and Reagents:
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tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic Acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas (for inert atmosphere)
-
Rotary evaporator
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Magnetic stirrer and stir bar
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Separatory funnel
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Standard laboratory glassware
Step-by-Step Methodology:
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Reaction Setup:
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To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.
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Causality: Anhydrous DCM is used as it is a relatively non-polar solvent that effectively dissolves the starting material and is inert to the acidic reaction conditions.
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-
Acid Addition:
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Place the flask under an inert atmosphere (Argon or Nitrogen).
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Cool the solution to 0 °C using an ice-water bath.
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Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 eq.) to the stirred solution. An excess is used to ensure the complete and rapid cleavage of the Boc group.
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Causality: The reaction is performed at 0 °C to control the exothermicity of the acid addition and to minimize potential side reactions. TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into gaseous isobutylene and carbon dioxide, and the desired free amine as its trifluoroacetate salt.
-
-
Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
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Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot (or a product with the expected mass) confirms the reaction is complete.
-
-
Workup and Neutralization:
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Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
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Re-dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
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Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Continue adding until effervescence ceases and the aqueous layer is basic (pH > 8).
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Causality: This neutralization step is critical to convert the amine salt into the free amine, making it extractable into an organic solvent.
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-
Extraction and Isolation:
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Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
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Extract the aqueous layer two more times with the organic solvent.
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Combine all organic layers and wash with brine.
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Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.
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Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification (If Necessary):
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The crude 3-(methoxymethyl)pyrrolidine can be purified further by silica gel column chromatography or distillation if required.
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Deprotection Workflow Diagram
Caption: Experimental workflow for the acid-mediated Boc deprotection.
Conclusion
tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a well-defined chemical entity whose value is derived from its specific molecular architecture. Its precise molecular weight (215.29 g/mol ) and exact mass (215.15215 Da) are foundational data points for its reliable use in quantitative synthetic applications. The strategic combination of a pyrrolidine core, a functional sidechain, and an acid-labile protecting group makes it an indispensable tool for medicinal chemists aiming to efficiently synthesize novel compounds with therapeutic potential. Understanding its properties and standard manipulative protocols, such as the deprotection method detailed herein, is essential for leveraging its full synthetic utility.
References
- Vertex AI Search. Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | 569667-93-2.
- PubChem. Tert-butyl3-(aminomethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate.
- Appchem. tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | 146257-05-8.
- PubChem. Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (C11H21NO3).
- Sigma-Aldrich. (R)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate.
- Zlotorzynski, M., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
Sources
- 1. Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | 569667-93-2 | Benchchem [benchchem.com]
- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. PubChemLite - Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
